N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methylbenzenesulfonamide
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Overview
Description
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H20N2O5S2 and its molecular weight is 396.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Development of Novel Compounds : Studies have focused on synthesizing and characterizing novel compounds related to this chemical. For instance, Kantekin et al. (2015) investigated the synthesis of new metallophthalocyanines with structural similarities, emphasizing their electrochemical and spectroelectrochemical properties (Kantekin et al., 2015).
Chemical Modifications for Specific Applications : Research has also delved into modifying the chemical structure for specific applications. For example, Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for potential use in photodynamic cancer therapy (Pişkin et al., 2020).
Potential Therapeutic Applications
Anticancer Properties : Tsai et al. (2016) synthesized aminothiazole-paeonol derivatives showing significant anticancer effects on various cancer cell lines (Tsai et al., 2016).
Antimicrobial and Antifungal Effects : Desai et al. (2013) explored compounds with thiazole derivatives for potential use in treating bacterial and fungal infections (Desai et al., 2013).
Inhibition of Specific Enzymes : Hashimoto et al. (2002) synthesized derivatives that selectively inhibit cyclooxygenase-2, an enzyme implicated in inflammation and pain (Hashimoto et al., 2002).
Advanced Applications in Chemistry
Corrosion Inhibition : Kaya et al. (2016) investigated the use of piperidine derivatives, including those with benzenesulfonamide moieties, for corrosion inhibition of iron, demonstrating their potential in industrial applications (Kaya et al., 2016).
Molecular Docking Studies : Various studies, like the one by Kamel et al. (2010), have used molecular docking to understand the interaction of benzenesulfonamide derivatives with biological targets, aiding in the development of new therapeutics (Kamel et al., 2010).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a serine/threonine-protein kinase involved in the control of the cell cycle. It plays an essential role in meiosis, but is dispensable for mitosis .
Mode of Action
The compound may interfere with these interactions, thereby affecting the cell cycle .
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its impact on the cell cycle. By targeting CDK2, the compound may inhibit cell division, potentially leading to cell cycle arrest. This could have implications for the treatment of diseases characterized by uncontrolled cell proliferation .
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S2/c1-13-5-3-6-15(11-13)26(22,23)18-16-12-14(7-8-17(16)24-2)19-9-4-10-25(19,20)21/h3,5-8,11-12,18H,4,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCTYIBHPNGGPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.